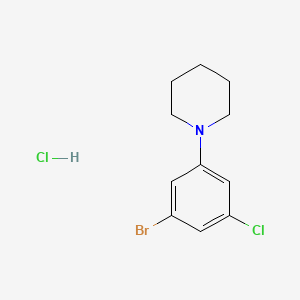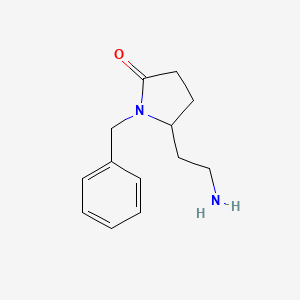
2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine typically involves the reaction of thiophene derivatives with trifluoroethylamine. One common method includes the nucleophilic substitution reaction where thiophene is reacted with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted thiophene compounds .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the thiophene ring.
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanamine: Similar but with the thiophene ring attached at a different position.
2,2,2-Trifluoro-1-(phenyl)ethanamine: Contains a phenyl ring instead of a thiophene ring
Uniqueness
2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine is unique due to the combination of the trifluoromethyl group and the thiophene ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-thiophen-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYLBHXBCYMVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)
